molecular formula C20H15N3O6 B12844527 N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide CAS No. 329198-88-1

N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B12844527
CAS No.: 329198-88-1
M. Wt: 393.3 g/mol
InChI Key: CSMNWDFXVYCLGD-UHFFFAOYSA-N
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Description

Benzoxazole Core

  • Aromatic System : The benzo[d]oxazole core comprises a benzene ring fused to an oxazole (five-membered ring with oxygen and nitrogen atoms at positions 1 and 3).
  • Methyl Substituents : Methyl groups at positions 5 and 6 introduce steric bulk and electron-donating effects, influencing electronic distribution and intermolecular interactions.

Hydroxyphenyl Bridge

  • Hydroxyl Group : The para-hydroxyl group on the phenyl ring enhances solubility via hydrogen bonding and participates in π-π stacking interactions.
  • Linkage Position : Attachment at position 3 of the benzoxazole orients the nitrofuran moiety for optimal spatial arrangement.

Nitrofuran Carboxamide

  • Nitrofuran : The nitrofuran group contains a nitro substituent at position 5, conferring electron-withdrawing characteristics and redox activity.
  • Carboxamide : The primary amide at position 2 facilitates hydrogen bonding with biological targets, such as enzymes or DNA.

Table 1: Key Structural Features and Their Implications

Structural Feature Electronic Effects Functional Role
5,6-Dimethylbenzo[d]oxazole Electron-donating (methyl groups) Enhances aromatic stability
4-Hydroxyphenyl Hydrogen bonding (hydroxyl) Improves solubility, mediates interactions
5-Nitrofuran-2-carboxamide Electron-withdrawing (nitro group) Facilitates redox reactions, binding

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the compound’s proton and carbon environments. For analogous benzoxazole derivatives, characteristic signals include:

  • Aromatic Protons : Resonances between δ 7.2–8.2 ppm, corresponding to protons on the benzoxazole and phenyl rings. Coupling constants (J = 8–10 Hz) indicate para-substitution patterns.
  • Methyl Groups : Singlets near δ 2.4–2.6 ppm for the 5,6-dimethyl substituents, integrating to six protons.
  • Hydroxyl Proton : A broad singlet at δ 9.8–10.2 ppm, exchangeable with deuterated solvents.
  • Amide Proton : A distinct signal at δ 8.1–8.3 ppm, reflecting hydrogen bonding with the carbonyl oxygen.

Table 2: Predicted $$^1$$H NMR Chemical Shifts

Proton Environment δ (ppm) Multiplicity Integration
Benzoxazole aromatic H 7.4–7.7 Multiplet 2H
Phenyl aromatic H (ortho to OH) 6.8–7.1 Doublet 2H
5,6-Dimethyl groups 2.45 Singlet 6H
Amide NH 8.2 Singlet 1H
Hydroxyl OH 9.9 Broad 1H

$$^{13}\text{C}$$ NMR data further corroborate the structure, with key signals including:

  • Carbonyl carbon (amide): δ 165–168 ppm.
  • Nitrofuran carbons: δ 152 ppm (C-5 nitro), δ 112 ppm (C-2 furan).
  • Benzoxazole carbons: δ 150–155 ppm (oxazole C-2), δ 120–130 ppm (aromatic carbons).

Infrared (IR) Absorption Signatures

IR spectroscopy identifies functional groups through characteristic vibrational modes:

  • N-H Stretch : A broad band near 3300 cm$$^{-1}$$ for the amide and hydroxyl groups.
  • C=O Stretch : A strong absorption at 1680–1700 cm$$^{-1}$$ from the carboxamide carbonyl.
  • Nitro Group : Asymmetric and symmetric stretches at 1520 cm$$^{-1}$$ and 1350 cm$$^{-1}$$, respectively.
  • C=N Stretch : A peak at 1620–1640 cm$$^{-1}$$ from the oxazole ring.

Table 3: Key IR Absorption Bands

Bond/Vibration Wavenumber (cm$$^{-1}$$) Intensity
N-H (amide, hydroxyl) 3300–3400 Broad
C=O (carboxamide) 1685 Strong
NO$$_2$$ (asymmetric stretch) 1520 Strong
C=N (oxazole) 1635 Medium

Mass Spectrometric Fragmentation Patterns

Mass spectrometry elucidates the molecular ion and fragmentation pathways:

  • Molecular Ion : The exact mass of $$ \text{C}{19}\text{H}{16}\text{N}3\text{O}5 $$ is calculated as 378.36 g/mol. High-resolution mass spectrometry (HRMS) would yield a [M+H]$$^+$$ peak at m/z 379.36.
  • Key Fragments :
    • Loss of the nitro group ($$\text{NO}_2$$, 46 Da): m/z 333.
    • Cleavage of the amide bond: m/z 195 (benzoxazole-phenyl fragment) and m/z 184 (nitrofuran-carboxamide).
    • Retro-Diels-Alder fragmentation of the benzoxazole core: m/z 148.

Table 4: Predicted Mass Spectral Fragments

Fragment Ion m/z Proposed Structure
[M+H]$$^+$$ 379.36 Intact molecular ion
[M+H–NO$$_2$$]$$^+$$ 333 Loss of nitro group
[C$${12}$$H$${10}$$N$$_2$$O]$$^+$$ 195 Benzoxazole-phenyl moiety
[C$$7$$H$$5$$N$$2$$O$$4$$]$$^+$$ 184 Nitrofuran-carboxamide fragment

Properties

CAS No.

329198-88-1

Molecular Formula

C20H15N3O6

Molecular Weight

393.3 g/mol

IUPAC Name

N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C20H15N3O6/c1-10-7-14-17(8-11(10)2)29-20(22-14)13-9-12(3-4-15(13)24)21-19(25)16-5-6-18(28-16)23(26)27/h3-9,24H,1-2H3,(H,21,25)

InChI Key

CSMNWDFXVYCLGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthesis of 5,6-Dimethylbenzo[d]oxazole Derivative

The benzo[d]oxazole core with methyl substitutions at positions 5 and 6 can be synthesized by cyclization of appropriate o-aminophenol derivatives with carboxylic acid derivatives or their equivalents.

  • Starting from 3,5-dimethyl-2-aminophenol , cyclization with formic acid or orthoesters under acidic conditions yields the benzo[d]oxazole ring.
  • Alternatively, 3,5-dimethylbenzo[d]oxazol-2(3H)-one is a known intermediate (CAS 88882-28-4) that can be used as a precursor for further functionalization.

Preparation of 5-Nitrofuran-2-Carboxylic Acid or Activated Derivative

  • The 5-nitrofuran-2-carboxylic acid is commercially available or can be synthesized by nitration of furan-2-carboxylic acid.
  • Activation of the carboxylic acid group is typically done by converting it into an acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride, or by forming an active ester (e.g., NHS ester) to facilitate amide bond formation.

Coupling to Form the Amide Bond

  • The key step is the formation of the amide bond between the amino group on the 3-(5,6-dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl moiety and the activated 5-nitrofuran-2-carboxylic acid derivative.
  • This is typically achieved by reacting the amine with the acid chloride or active ester under mild conditions, often in the presence of a base such as triethylamine or pyridine to neutralize the released HCl.
  • Solvents like dichloromethane, tetrahydrofuran, or dimethylformamide are commonly used.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., column chromatography).
  • Characterization is done by NMR, mass spectrometry, and HPLC to confirm purity and structure.

Data Table: Typical Reagents and Conditions for Each Step

Step Reagents/Conditions Notes
Benzo[d]oxazole ring formation 3,5-dimethyl-2-aminophenol, formic acid, heat Cyclization under acidic conditions
Carboxylic acid activation 5-nitrofuran-2-carboxylic acid, SOCl2 or oxalyl chloride, inert atmosphere Formation of acid chloride
Amide coupling Amine derivative, acid chloride, triethylamine, DCM, 0-25°C Stirring under inert atmosphere
Purification Recrystallization or silica gel chromatography Solvent depends on solubility

Research Findings and Considerations

  • The presence of the hydroxy group on the phenyl ring may require protection during coupling to avoid side reactions, such as using a silyl protecting group or acetylation, followed by deprotection after amide formation.
  • The nitro group on the furan ring is sensitive to reduction and harsh conditions; therefore, mild reaction conditions are preferred.
  • Literature on related benzoxazole and nitrofuran carboxamide derivatives suggests that yields can be optimized by controlling temperature and reaction time during coupling.
  • The benzo[d]oxazole moiety is often synthesized first and then functionalized, as direct substitution on the heterocycle can be challenging.

Chemical Reactions Analysis

Nitro Group Reduction

The nitrofuran moiety undergoes selective reduction under catalytic hydrogenation or metal-acid conditions. This reaction is critical for modifying the compound’s electronic properties and enhancing solubility.

ConditionProductYieldSource
H₂/Pd-C in ethanol5-Aminofuran-2-carboxamide derivative82%
Fe/HCl in aqueous mediumPartially reduced nitroso intermediate65%

The nitro group’s reduction alters biological activity, as seen in analogs where reduced forms exhibit enhanced antimicrobial efficacy .

Carboxamide Hydrolysis

The carboxamide group undergoes acid- or base-catalyzed hydrolysis, yielding carboxylic acid or amine intermediates. This reaction is pH-dependent and critical for prodrug activation.

ConditionProductNotes
6M HCl, reflux, 6h5-Nitrofuran-2-carboxylic acidRequires inert atmosphere
NaOH (1M), 80°C, 4hAniline derivative + furan carboxylateSide-chain decomposition

Hydrolysis kinetics correlate with steric hindrance from the benzo[d]oxazole substituent .

Benzo[d]oxazole Ring Functionalization

The 5,6-dimethylbenzo[d]oxazole core participates in electrophilic substitution reactions.

Nitration

ReagentPositionProduct Stability
HNO₃/H₂SO₄ at 0°CC-7Moderate (decomposes above 60°C)

Nitration at the C-7 position is favored due to electron-donating methyl groups .

Halogenation

ReagentHalogenYield
Br₂ in CHCl₃Br at C-478%
Cl₂ gas in acetic acidCl at C-563%

Halogenated derivatives show improved pharmacokinetic profiles in preclinical studies .

Hydroxyphenyl Group Reactivity

The para-hydroxyphenyl group undergoes:

  • O-Methylation : Using CH₃I/K₂CO₃ in DMF to protect the phenolic -OH.

  • Sulfonation : Reacts with SO₃/H₂SO₄ to form water-soluble sulfonate esters.

ReactionReagentApplication
O-MethylationCH₃I, K₂CO₃, DMFProdrug synthesis
SulfonationSO₃, H₂SO₄, 40°CSolubility enhancement

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

Reaction TypeCatalyst SystemSubstrateYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Boronic acid derivatives70–85%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines55–65%

These reactions facilitate structural diversification for SAR studies .

Oxazole Ring Opening

Under strong acidic conditions, the benzo[d]oxazole ring undergoes cleavage:

ConditionProduct
HBr (48%), reflux, 12h2-Amino-4,5-dimethylphenol derivative

This reaction is irreversible and used to study degradation pathways .

Key Stability Considerations

  • Thermal Stability : Decomposes above 220°C without melting .

  • Photoreactivity : Nitrofuran moiety prone to photodegradation; requires storage in amber glass .

Comparative Reactivity Table

Functional GroupReactivity Rank (1=Low, 5=High)Key Reactions
Nitrofuran4Reduction, Photodegradation
Carboxamide3Hydrolysis, Alkylation
Benzo[d]oxazole2Electrophilic substitution
Hydroxyphenyl5Methylation, Sulfonation

Scientific Research Applications

N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]oxazole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The nitrofuran group may participate in redox reactions, affecting cellular processes. The overall effect of the compound depends on its binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 5,6-dimethylbenzooxazole and 4-hydroxyphenyl groups enhance steric bulk and hydrogen-bonding capacity compared to simpler heterocycles like isoxazole (SI10) or thiazole (BP 27385).
  • The 5-nitrofuran moiety contrasts with SI10’s 5-nitropyridine, suggesting differences in electronic properties and metabolic stability.

Key Observations :

  • The target compound’s synthesis likely parallels SI10’s use of oxalyl chloride for carboxylic acid activation, though purification steps for intermediates may differ (e.g., non-purified intermediates in benzooxazole syntheses).

Pharmacological Activity (Inferred)

While direct activity data are unavailable, structural parallels suggest:

  • Nitro groups (as in SI10 and benzofuran derivatives) are often associated with antimicrobial or antiparasitic activity via nitroreductase activation.
  • Benzooxazole cores may improve target binding compared to thiazole or isoxazole systems due to increased aromatic surface area.

Physicochemical Properties

  • Solubility : The 4-hydroxyphenyl group enhances water solubility relative to purely lipophilic analogs like BP 27385.
  • Stability: The nitro group’s electron-withdrawing nature may reduce hydrolytic stability compared to non-nitrated furans.
  • NMR Shifts : Benzooxazole intermediates show consistent $^{15}\text{N}$ NMR shifts near −131 ppm, suggesting minimal electronic variation in this core.

Biological Activity

N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a nitrofuran moiety and a benzo[d]oxazole ring. Its molecular formula is C26H24N4O5S, with a molecular weight of 504.56 g/mol. The presence of functional groups such as nitro and hydroxy enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In particular, nitrofuran derivatives have shown efficacy against various Gram-positive and Gram-negative bacteria, including strains from the ESKAPE panel, which are known for their multi-drug resistance characteristics .

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
NitrofurantoinE. coli16 µg/mL
NitrofurazoneS. aureus8 µg/mL
This compoundP. aeruginosaTBDCurrent Study

The mechanisms through which this compound exerts its biological effects are multifaceted. Nitro compounds generally function by disrupting bacterial DNA synthesis and inhibiting essential enzymes involved in metabolic pathways. The presence of the nitro group is critical for its activity, as it can undergo reduction to form reactive intermediates that damage bacterial DNA .

Case Studies

  • In Vivo Efficacy : A study conducted on mice infected with Mycobacterium tuberculosis demonstrated that compounds similar to this compound exhibited significant reductions in bacterial load when administered at specific dosages .
  • Toxicological Assessment : Another investigation assessed the acute toxicity of nitrofuran derivatives in animal models. Results indicated low toxicity levels across various species (mice, rats, dogs), suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The synthesis involves coupling 5-nitrofuran-2-carboxylic acid derivatives with aniline intermediates. A validated approach includes reacting 3-aminoquinoxaline analogs with 5-nitrofuran-2-carboxylic acid in DMF under anhydrous conditions, followed by purification via column chromatography. Key variables for optimization include stoichiometry (1:1.5 molar ratio), reaction time (12–24 hours), and coupling agents like EDC/HOBt to enhance amide bond formation efficiency. Post-synthesis, recrystallization in ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic and crystallographic techniques confirm structural integrity?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) verifies substituent positions (e.g., hydroxyl proton at δ 10.2 ppm, nitrofuran protons at δ 7.8–8.2 ppm).
  • HPLC : Reverse-phase C18 columns (λ = 254 nm) assess purity (>95%).
  • X-ray crystallography : SHELXL refines crystal structures; challenges like twinning require high-resolution data (≤1.0 Å) or twin refinement protocols. For nitro-substituted heterocycles, mixed solvent systems (DMSO/water) enhance crystallization .

Q. How should researchers assess purity and stability under varying storage conditions?

Conduct accelerated stability studies (40°C, 75% relative humidity) over 4 weeks using LC-MS to monitor degradation (e.g., nitro group reduction). Store in amber vials under argon to minimize photolytic and oxidative degradation. Purity checks via HPLC (UV detection at λ = 254 nm) should precede all biological assays .

Advanced Research Questions

Q. How can crystallization success be improved for X-ray analysis of nitro-substituted heterocycles?

  • Solvent optimization : Test binary systems (e.g., DMSO/acetonitrile) with slow evaporation.
  • Seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Twin refinement : For twinned crystals, use SHELXL’s TWIN/BASF commands. High-resolution data (e.g., synchrotron sources) mitigate poor refinement statistics (R-factor > 0.05) .

Q. What strategies resolve contradictions between computational and experimental bioactivity data?

  • Assay validation : Repeat dose-response curves in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Computational recalibration : Adjust docking parameters (e.g., solvation models in AutoDock Vina) to align with experimental IC₅₀ values.
  • Analog comparison : Synthesize derivatives (e.g., replacing 5,6-dimethylbenzo[d]oxazole with benzothiazole) to isolate electronic effects .

Q. How to design experiments elucidating metabolic pathways in vitro?

  • Hepatic microsomal assays : Incubate with NADPH and CYP450 inhibitors (e.g., ketoconazole).
  • LC-HRMS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites.
  • Isotopic labeling : Use ¹⁴C-labeled nitrofuran moieties to track metabolic fate in rodent models .

Q. What methodological approaches resolve conflicting mechanism-of-action data across cell lines?

  • Orthogonal assays : Combine CRISPR knockouts (e.g., target gene KO in HeLa) with thermal shift assays (ΔTₘ ≥ 2°C indicates binding).
  • Single-cell RNA-seq : Compare responsive vs. non-responsive lines to identify differentially expressed pathways.
  • Time-dose matrices : Distinguish primary targets (early-response genes) from secondary effects .

Q. Which computational tools predict physicochemical properties and reactivity?

  • ADME : Schrödinger’s QikProp (logP, solubility).
  • DFT calculations : Gaussian 16 for nitro group charge distribution and HOMO-LUMO gaps.
  • Binding visualization : PyMOL for docking poses cross-referenced with PubChem CID data (validate experimentally due to database inconsistencies) .

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